{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride
Description
Molecular Formula: C₈H₁₈Cl₂N₂ (neutral base: C₈H₁₆N₂)
SMILES: C1CC2(CCN(C1)C2)CN.Cl.Cl
InChIKey: IFRPDNADNWKYLD-UHFFFAOYSA-N
Structural Features: The compound consists of a 1-azabicyclo[3.2.1]octane core with a methanamine substituent at the 5-position, forming a bicyclic tertiary amine system. The dihydrochloride salt enhances solubility and stability .
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-4-10(7-8)5-3-8;;/h1-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLCMPZJPWROJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 1-azabicyclo[3.2.1]octane and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.
Purification: The product is then purified to remove any impurities and obtain the final compound in its dihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride involves scaling up the synthetic process to produce larger quantities. This may include the use of reactors, separation techniques, and quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride, a compound with the CAS number 1955548-90-9, is utilized in various scientific research applications . It features an azabicyclo[3.2.1]octane core, making it valuable in synthesizing complex organic molecules and exploring biological activities.
Structural and Chemical Properties
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride has the molecular formula and a molecular weight of approximately 213 Da . Key properties include:
- LogP: -0.08
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Number of Rings: 2
- Polar Surface Area: 29 Å
- Hydrogen Bond Acceptors: 2
- Hydrogen Bond Donors: 1
Research Applications
- Building Block in Organic Synthesis: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride serves as a crucial building block in creating more complex organic molecules. Its unique bicyclic structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
- Biological Studies: The compound is actively studied for its potential biological activities, particularly its interactions with various biological targets. Research focuses on its effects on neurotransmitter receptors, such as muscarinic and nicotinic acetylcholine receptors, relevant to cognitive functions and pain perception.
- Drug Development: {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride is explored for potential therapeutic applications, especially in developing new drugs. Its structural similarity to tropane alkaloids—known for analgesic and anticholinergic properties—makes it a candidate for medicinal chemistry.
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride's biological activity is notable in several areas:
- Neurotransmitter Interaction: It interacts with muscarinic and nicotinic receptors, suggesting it could be used in treating cognitive disorders like Alzheimer's disease.
- Antinociceptive Effects: It may have analgesic properties, making it potentially useful in pain management.
Mechanism of Action
The mechanism by which {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties :
- Collision Cross-Section (CCS) :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.13863 | 131.4 |
| [M+Na]⁺ | 163.12057 | 140.1 |
| [M+NH₄]⁺ | 158.16517 | 142.6 |
| [M-H]⁻ | 139.12407 | 132.6 |
These values indicate moderate molecular compactness, relevant for mass spectrometry-based analyses .
Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., 1-azabicyclo[3.2.1]octan-5-ylmethanol) are synthesized via reduction of carboxylic acid precursors (e.g., LiAlH₄ reduction) .
Comparison with Similar Compounds
Structural Analogues with Varied Bicyclic Systems
{1-Azabicyclo[2.2.2]octan-2-yl}methanamine Dihydrochloride
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Example: (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (cephalosporin analog)
- Key Difference : Replacement of a carbon with sulfur (thia group) and a smaller bicyclo[3.2.0] framework.
- Impact : Sulfur improves metabolic stability and antibacterial activity, as seen in β-lactam antibiotics .
Functional Group Analogues
{1-Azabicyclo[3.2.1]octan-5-yl}methanol Hydrochloride
{1-Azabicyclo[3.2.1]octan-5-yl}methanesulfonyl Chloride Hydrochloride
- Molecular Formula: C₈H₁₅Cl₂NO₂S
- Key Difference : Sulfonyl chloride (-SO₂Cl) introduces electrophilic reactivity.
- Impact : Suitable for covalent conjugation in prodrug design or enzyme inhibition .
Physicochemical and Pharmacological Comparison
| Compound | Bicyclo System | Functional Group | Molecular Weight (g/mol) | Key Application/Property |
|---|---|---|---|---|
| Target Compound | [3.2.1] | -CH₂NH₂·2HCl | 213.15 | Potential CNS agent (amine motif) |
| {1-Azabicyclo[2.2.2]octan-2-yl}methanamine | [2.2.2] | -CH₂NH₂·2HCl | 213.15 | Cholinergic receptor modulation |
| Methanol Derivative | [3.2.1] | -CH₂OH·HCl | 177.67 | Intermediate in synthesis |
| Cephalosporin Analog | [4.2.0] | β-lactam + thia | ~560.02 | Antibacterial activity |
Research Findings and Implications
- Ring Size and Rigidity : Bicyclo[3.2.1] systems offer intermediate rigidity between [2.2.2] (highly rigid) and [3.2.0] (flexible), influencing pharmacokinetics .
- Functional Group Effects : Amine derivatives exhibit higher solubility in physiological conditions compared to alcohol or sulfonyl chloride analogues, critical for drug bioavailability .
- Therapeutic Potential: The target compound’s amine group positions it as a candidate for neurological targets (e.g., sigma receptors), whereas sulfur-containing analogues dominate anti-infective applications .
Biological Activity
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride, commonly referred to as a bicyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which incorporates a nitrogen atom within the ring system. Its molecular formula is C₈H₁₈Cl₂N₂, and it possesses a molecular weight of 213.15 g/mol .
Research indicates that {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride interacts significantly with various neurotransmitter receptors, particularly the muscarinic and nicotinic acetylcholine receptors. These interactions suggest potential applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease . The compound's structural similarity to tropane alkaloids, known for their analgesic and anticholinergic properties, further supports its pharmacological relevance .
Pharmacological Profiles
The pharmacological profile of {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride includes:
- Anticholinergic Effects : It may inhibit acetylcholine activity, affecting memory and learning processes.
- Analgesic Properties : Similar to other compounds in its class, it may provide pain relief through modulation of pain pathways.
- Potential Neuroprotective Effects : By interacting with neurotransmitter systems, it might offer protective effects against neurodegeneration.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves enantioselective construction methods to ensure high yields and purity while maintaining desired stereochemistry .
- Biological Evaluations : In vitro studies have demonstrated its ability to modulate receptor activity, with implications for therapeutic use in cognitive disorders .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structural Characteristics | Unique Properties |
|---|---|---|
| {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride | Bicyclic structure with nitrogen | Distinct biological activity compared to similar compounds |
| [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol hydrochloride | Similar azabicyclo framework | Variations in stereochemistry affecting receptor interactions |
| Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride | Related bicyclic nitrogen-containing compound | Differences in functional groups influencing chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
